(2,4-Difluorophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Description
(2,4-Difluorophenyl)(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H16F3N3O2 and its molecular weight is 387.362. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
The compound has shown promise in antimicrobial applications. For instance, derivatives of 2,4-difluorophenyl (piperidin-4-yl)methanone have exhibited significant antimicrobial properties. A study by Mallesha and Mohana (2014) synthesized new oxime derivatives and tested them for in vitro antibacterial and antifungal activities, with certain compounds demonstrating good efficacy against pathogenic strains, highlighting their potential for further research in antimicrobial treatments (Mallesha & Mohana, 2014).
Synthesis and Structural Studies
Research has also focused on the synthesis of fluorinated compounds for improved photostability and spectroscopic properties. Woydziak et al. (2012) outlined a method for synthesizing fluorinated benzophenones, xanthones, acridones, and thioxanthones, demonstrating scalable access to fluorinated analogues of known fluorophores, which could be leveraged for creating advanced imaging agents or materials with enhanced optical properties (Woydziak, Fu, & Peterson, 2012).
Physicochemical Properties and Theoretical Calculations
Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a closely related compound, providing insights into its stability, electronic properties, and potential applications in materials science. The study emphasized the compound's stability in a specific temperature range, making it suitable for certain industrial applications (Karthik et al., 2021).
Methodological Improvements in Synthesis
Research by Zheng Rui (2010) on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride highlighted methodological advancements, offering a more efficient route to these compounds, which could streamline further research and development processes (Zheng Rui, 2010).
Properties
IUPAC Name |
(2,4-difluorophenyl)-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-14-3-1-12(2-4-14)18-24-25-19(28-18)13-7-9-26(10-8-13)20(27)16-6-5-15(22)11-17(16)23/h1-6,11,13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBNOPVTWYXIDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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